molecular formula C26H27FN4O2 B2854740 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 941914-35-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2854740
CAS No.: 941914-35-8
M. Wt: 446.526
InChI Key: SOUXEMRCOAZEKO-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

Compounds with structures similar to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide have been utilized in the development of fluorescent chemosensors. For example, a chemosensor based on quinoline has been synthesized for the detection of Zn2+ ions in aqueous media, showing remarkable fluorescence enhancement in the presence of Zn2+, which could be applied to detect and quantify Zn2+ in water samples, distinguishing it clearly from Cd2+ ions (Kim et al., 2016).

Allosteric Modulation of Receptors

Research on indole-2-carboxamides, which share structural similarities, has revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), impacting the binding affinity and binding cooperativity. This highlights the potential of similar compounds in modulating receptor activity, which could be leveraged in therapeutic applications (Khurana et al., 2014).

Neurokinin-1 Receptor Antagonists

Compounds with similar structures have been developed as neurokinin-1 receptor antagonists, showing high affinity and oral activity, which could be effective in clinical applications for conditions such as emesis and depression (Harrison et al., 2001).

5-HT1D Receptor Agonists

Research into 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines has investigated their binding affinities to various receptors, including 5-HT1D receptors, indicating the potential use of similar compounds in modulating serotonin receptor activity for therapeutic purposes (Barf et al., 1996).

NIR Electrochemical Fluorescence Switching

Compounds incorporating polymethine dyes, akin to the structure , have been used to achieve reversible electrochemical fluorescence switching in the near-infrared (NIR) region, demonstrating potential applications in optical and electronic devices (Seo et al., 2014).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-30(2)20-13-11-19(12-14-20)24(31-16-15-18-7-3-6-10-23(18)31)17-28-25(32)26(33)29-22-9-5-4-8-21(22)27/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXEMRCOAZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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